molecular formula C17H15F3N2O3 B2418537 2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide CAS No. 2034244-60-3

2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide

Cat. No.: B2418537
CAS No.: 2034244-60-3
M. Wt: 352.313
InChI Key: KYLCMNQSSBMRIG-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide is a chemical compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the cyclopropylmethoxy group: This step involves the reaction of the pyridine intermediate with cyclopropylmethanol under suitable conditions.

    Attachment of the trifluoromethoxyphenyl group: This can be done through a nucleophilic substitution reaction using a trifluoromethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides or sulfonates are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylmethoxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
  • 2-(cyclopropylmethoxy)-N-[4-(difluoromethoxy)phenyl]pyridine-4-carboxamide

Uniqueness

2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)25-14-5-3-13(4-6-14)22-16(23)12-7-8-21-15(9-12)24-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLCMNQSSBMRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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